![molecular formula C10H16O3 B11910772 (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)
(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1,4-Dioxaspiro[45]decan-6-ylidene)ethanol is a spirocyclic compound characterized by a unique structure that includes a spiro center connecting two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(1,4-Dioxaspiro[4One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spirocyclic ketal, which is then subjected to further reactions to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic ketal can be reduced to form different spirocyclic alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the μ-opioid receptor, which is involved in pain modulation. The compound binds to the receptor, activating downstream signaling pathways that result in analgesic effects .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.5]decane: Shares the spirocyclic structure but lacks the ethanol group.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and structure.
1,6,9-Tri-oxaspiro[4.5]decane: Contains an additional oxygen atom in the ring system.
Uniqueness: (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol is unique due to its specific spirocyclic structure combined with the ethanol group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(2E)-2-(1,4-dioxaspiro[4.5]decan-6-ylidene)ethanol |
InChI |
InChI=1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h4,11H,1-3,5-8H2/b9-4+ |
Clave InChI |
JZOZOEHORYDJRU-RUDMXATFSA-N |
SMILES isomérico |
C1CCC2(/C(=C/CO)/C1)OCCO2 |
SMILES canónico |
C1CCC2(C(=CCO)C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


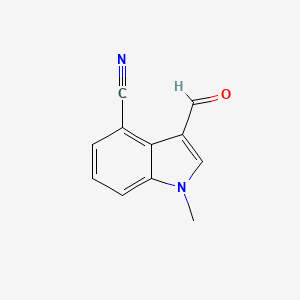

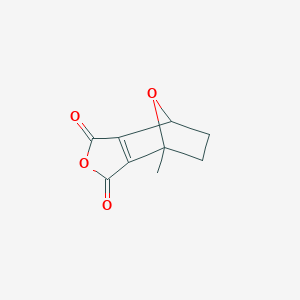


![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
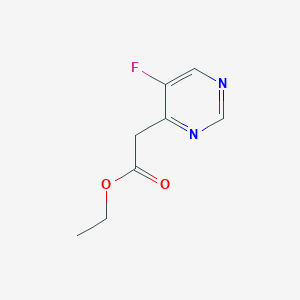
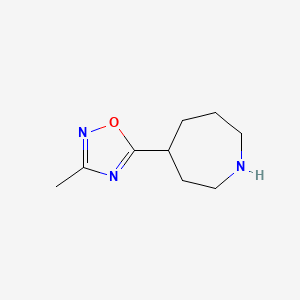
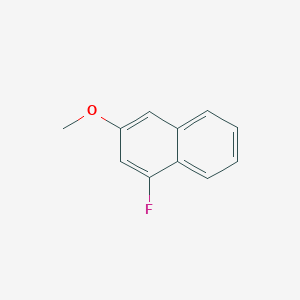

![7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11910745.png)


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)
